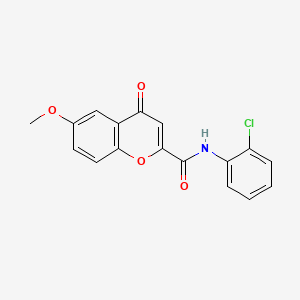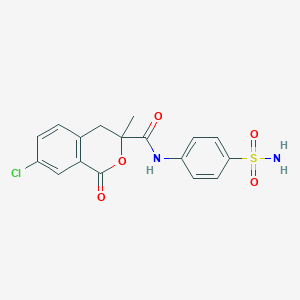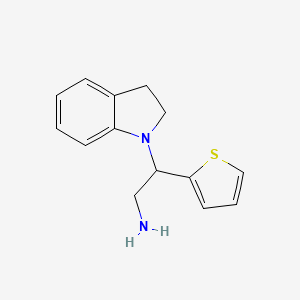
2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole (CMDO) is an organochlorine compound that has been studied for its potential applications in scientific research and lab experiments. CMDO is a derivative of the oxadiazole ring system, which is a heterocyclic compound containing a nitrogen atom and four carbon atoms. CMDO has been found to have several biochemical and physiological effects on various systems, making it an attractive molecule for further research.
Mecanismo De Acción
The exact mechanism of action of 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole is still unknown, however, it is believed to interact with several biochemical pathways in the body. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to interact with certain proteins, such as glutathione S-transferase and cytochrome P450.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on the body, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. This compound has also been found to have neuroprotective effects, as well as anti-fungal and anti-bacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole in lab experiments include its cost-effectiveness and its simple synthesis method. Additionally, this compound is a stable compound and can be stored for long periods of time without degradation. The main limitation of using this compound in lab experiments is that its exact mechanism of action is still unknown, making it difficult to accurately predict its effects in certain situations.
Direcciones Futuras
Future research on 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole could focus on its potential applications in cancer research, as well as its potential role in neuroprotection. Additionally, further research could be conducted on the exact mechanism of action of this compound, as well as its potential interactions with other compounds. Additionally, further research could be conducted to explore the potential side effects of this compound, as well as its potential interactions with other drugs.
Métodos De Síntesis
2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole can be synthesized by reacting 1,3,4-oxadiazole with 3,5-dimethylphenylchloromethyl ether. This reaction produces the desired compound, this compound, which is then purified by recrystallization in a solvent. The synthesis method is simple and cost-effective, making it a viable option for researchers.
Aplicaciones Científicas De Investigación
2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole has been used in several scientific research applications, including as a potential antifungal agent, as an antioxidant, and as a potential anti-inflammatory agent. This compound has also been studied for its potential applications in cancer research, as an anti-cancer drug, and as a potential agent for inhibiting tumor growth.
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-3-8(2)5-9(4-7)11-14-13-10(6-12)15-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAIZAAYAEKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480154.png)
![1,3-dimethyl-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6480180.png)
![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)
![N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480199.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate](/img/structure/B6480203.png)
![methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B6480205.png)

